molecular formula C10H12O2 B12519797 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone

1-(6-Hydroxy-2,3-dimethylphenyl)ethanone

Cat. No.: B12519797
M. Wt: 164.20 g/mol
InChI Key: LZLAIIOVRXYWKU-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-2,3-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H12O2 It is a derivative of acetophenone, characterized by the presence of hydroxy and dimethyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient separation techniques, is crucial to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions used.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: 1-(6-Oxo-2,3-dimethylphenyl)ethanone or 1-(6-Carboxy-2,3-dimethylphenyl)ethanone.

    Reduction: 1-(6-Hydroxy-2,3-dimethylphenyl)ethanol.

    Substitution: 1-(6-Alkoxy-2,3-dimethylphenyl)ethanone or 1-(6-Acyloxy-2,3-dimethylphenyl)ethanone.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways.

Comparison with Similar Compounds

  • 1-(2-Hydroxy-3,4-dimethylphenyl)ethanone
  • 1-(4-Hydroxy-3,5-dimethylphenyl)ethanone
  • 1-(2,3-Dimethylphenyl)ethanone

Comparison: 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone is unique due to the specific positioning of the hydroxy and dimethyl groups on the phenyl ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(6-hydroxy-2,3-dimethylphenyl)ethanone

InChI

InChI=1S/C10H12O2/c1-6-4-5-9(12)10(7(6)2)8(3)11/h4-5,12H,1-3H3

InChI Key

LZLAIIOVRXYWKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)C(=O)C)C

Origin of Product

United States

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